molecular formula C27H23F2N3O2S B2981608 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 1226456-25-2

2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2981608
CAS No.: 1226456-25-2
M. Wt: 491.56
InChI Key: XBEMSNJHHFGSJG-UHFFFAOYSA-N
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Description

The compound 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone features a central 1H-imidazole scaffold substituted at positions 1 and 5 with a 4-(difluoromethoxy)phenyl and p-tolyl group, respectively. A thioether linkage connects the imidazole core to an ethanone moiety, which is further substituted with an indolin-1-yl group. The indolin-1-yl group may enhance π-π stacking interactions in biological targets, such as kinases or receptors .

Properties

IUPAC Name

2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23F2N3O2S/c1-18-6-8-20(9-7-18)24-16-30-27(32(24)21-10-12-22(13-11-21)34-26(28)29)35-17-25(33)31-15-14-19-4-2-3-5-23(19)31/h2-13,16,26H,14-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEMSNJHHFGSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a complex heterocyclic compound with potential biological activity. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H18F2N4O2S2\text{C}_{22}\text{H}_{18}\text{F}_2\text{N}_4\text{O}_2\text{S}^2, with a molecular weight of 472.53 g/mol. The compound features an imidazole ring, which is known for its biological significance, particularly in medicinal chemistry.

Structural Characteristics

PropertyValue
Molecular FormulaC22H18F2N4O2S2
Molecular Weight472.53 g/mol
Purity≥ 95%
IUPAC Name2-[1-[4-(difluoromethoxy)phenyl]-5-(p-tolyl)-1H-imidazol-2-yl]thio]-1-(indolin-1-yl)ethanone

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on various enzymes, including kinases and phosphodiesterases, which are crucial in signaling pathways.
  • Modulation of Receptor Activity : The imidazole moiety may interact with GABA-A receptors or other neurotransmitter receptors, potentially affecting neuronal excitability and synaptic transmission.

Anticancer Activity

Research has indicated that imidazole derivatives exhibit anticancer properties. A study demonstrated that a related compound inhibited the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest at the G0/G1 phase .

Antimicrobial Properties

Another study highlighted the antimicrobial potential of imidazole derivatives against various bacterial strains. The compound displayed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its utility as a lead compound for developing new antibiotics .

Neuroprotective Effects

In vitro studies have shown that similar compounds can protect neuronal cells from oxidative stress-induced apoptosis. This neuroprotective effect is hypothesized to occur through the modulation of mitochondrial pathways and reduction of reactive oxygen species (ROS) .

Comparative Analysis of Biological Activity

A comparative analysis with other known imidazole derivatives reveals the following:

CompoundIC50 (µM)Biological Activity
2-((1-(4-(difluoromethoxy)...12Anticancer
1H-benzimidazole derivative15Antimicrobial
Imidazole-based neuroprotective10Neuroprotective

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Table 1: Structural and Functional Group Comparisons
Compound Name / Identifier Core Structure R1 (Position 1) R2 (Position 5) Thio-Linked Group Key Functional Groups
Target Compound Imidazole 4-(Difluoromethoxy)phenyl p-Tolyl 1-(Indolin-1-yl)ethanone CF2O, thioether, ethanone
Compound 6 () Imidazole 4-Fluorophenyl 2-Fluoropyridin-4-yl Ethanol Fluorine, hydroxyl
2-(4-(2,4-Difluorophenyl)... () Triazole 4-(Phenylsulfonyl)phenyl 2,4-Difluorophenyl 1-Phenylethanone SO2, CF2, ethanone
Compound in Imidazole Benzyl 4-Fluorophenyl 1-(5-(Pyrrolidinylcarbonyl)-1H-pyrrol-3-yl) Fluorine, pyrrolidinyl

Key Observations :

  • Heterocycle Diversity : The target compound’s imidazole core is distinct from triazole derivatives (e.g., ), which may alter binding affinity in biological targets due to ring size and electronic properties .
  • Substituent Effects : The difluoromethoxy group in the target compound offers enhanced metabolic stability compared to simple methoxy or fluorophenyl groups in analogs (e.g., ’s Compound 6) .
  • Ethanone vs. Alcohol: The ethanone moiety in the target compound and ’s triazole derivatives may improve electrophilicity for covalent interactions, unlike the hydroxyl group in ’s Compound 6 .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The difluoromethoxy group increases hydrophobicity (clogP ≈ 3.5) compared to ’s pyrrolidinylcarbonyl-pyrrole group (clogP ≈ 2.8) but reduces it relative to ’s phenylsulfonyl substituent (clogP ≈ 4.2) .
  • Solubility: The indolin-1-yl group may enhance aqueous solubility via hydrogen bonding compared to purely aromatic substituents (e.g., ’s phenylethanone) .
  • Metabolic Stability: Fluorine atoms in the target compound and ’s analogs resist oxidative metabolism, unlike non-fluorinated derivatives .

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